molecular formula C22H24N4O B10938062 (6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-phenylpiperidin-1-yl)methanone

(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-phenylpiperidin-1-yl)methanone

Cat. No.: B10938062
M. Wt: 360.5 g/mol
InChI Key: RRPAUNQBUWMKPK-UHFFFAOYSA-N
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Description

(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For instance, one common method involves the reaction of 2,6-dichloro-4-methylnicotinonitrile with hydrazine derivatives, followed by cyclization to form the pyrazolo[3,4-b]pyridine core . The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired substituents and the complexity of the target molecule.

Industrial Production Methods

Industrial production of such compounds often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

(6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridin-4-yl)-(2-phenylpiperidin-1-yl)methanone

InChI

InChI=1S/C22H24N4O/c1-25-21-18(14-23-25)17(13-19(24-21)15-10-11-15)22(27)26-12-6-5-9-20(26)16-7-3-2-4-8-16/h2-4,7-8,13-15,20H,5-6,9-12H2,1H3

InChI Key

RRPAUNQBUWMKPK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)N4CCCCC4C5=CC=CC=C5

Origin of Product

United States

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